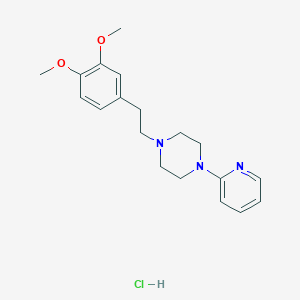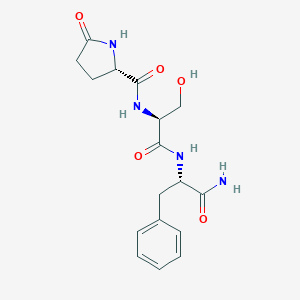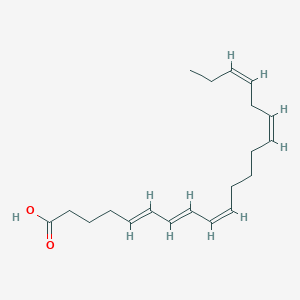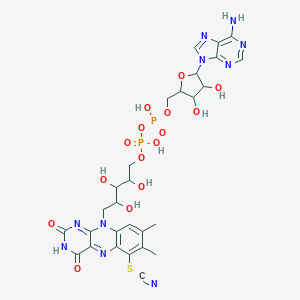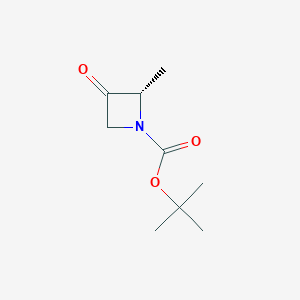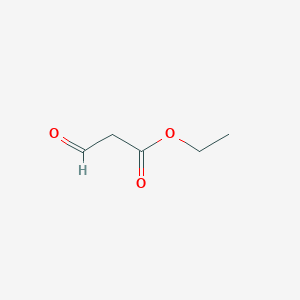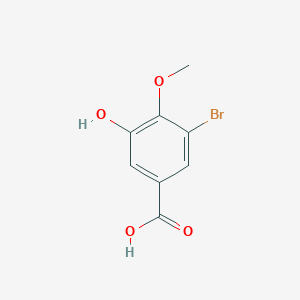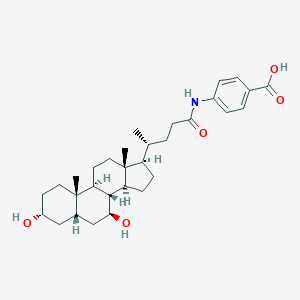
Paba-ursodeoxycholic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Paba-ursodeoxycholic acid (P-UDCA) is a bile acid derivative that has gained significant attention in recent years due to its potential therapeutic applications. It is a modified version of ursodeoxycholic acid (UDCA), which is a well-known hepatoprotective bile acid that has been used for the treatment of liver diseases. P-UDCA has been found to have enhanced pharmacological properties compared to UDCA, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of Paba-ursodeoxycholic acid involves the modulation of various signaling pathways involved in inflammation, oxidative stress, and apoptosis. Paba-ursodeoxycholic acid has been found to inhibit the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the inflammatory response. It also reduces the production of reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes, which protects against oxidative stress.
Biochemische Und Physiologische Effekte
Paba-ursodeoxycholic acid has been found to have various biochemical and physiological effects, including the modulation of lipid metabolism, reduction of liver fibrosis, and improvement of cognitive function. It has been shown to reduce the accumulation of triglycerides and cholesterol in the liver, which helps to prevent the development of NAFLD. Paba-ursodeoxycholic acid also reduces the activation of hepatic stellate cells, which are responsible for liver fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Paba-ursodeoxycholic acid is its enhanced pharmacological properties compared to UDCA. It has been found to have higher bioavailability and better solubility, which makes it easier to administer. However, one of the limitations of Paba-ursodeoxycholic acid is its relatively high cost compared to UDCA, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on Paba-ursodeoxycholic acid. One area of interest is the potential use of Paba-ursodeoxycholic acid in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Paba-ursodeoxycholic acid has been found to have neuroprotective properties and may be able to prevent the accumulation of toxic proteins in the brain. Another area of interest is the use of Paba-ursodeoxycholic acid in combination with other drugs for the treatment of cancer. Paba-ursodeoxycholic acid has been found to enhance the efficacy of chemotherapy drugs and may be able to reduce the side effects of these drugs. Overall, the potential therapeutic applications of Paba-ursodeoxycholic acid make it an exciting area of research for the future.
Synthesemethoden
The synthesis of Paba-ursodeoxycholic acid involves the modification of the hydroxyl group at position 3 of the UDCA molecule with p-aminobenzoic acid (PABA). The reaction is catalyzed by a specific enzyme, which results in the formation of Paba-ursodeoxycholic acid. The purity of Paba-ursodeoxycholic acid can be improved by using various purification techniques, such as chromatography.
Wissenschaftliche Forschungsanwendungen
Paba-ursodeoxycholic acid has been extensively studied for its potential therapeutic applications in various diseases, including liver diseases, neurodegenerative diseases, and cancer. It has been found to have hepatoprotective, anti-inflammatory, and antioxidant properties, which make it a potential therapeutic agent for liver diseases such as non-alcoholic fatty liver disease (NAFLD) and primary biliary cholangitis (PBC).
Eigenschaften
CAS-Nummer |
105877-77-8 |
|---|---|
Produktname |
Paba-ursodeoxycholic acid |
Molekularformel |
C31H45NO5 |
Molekulargewicht |
511.7 g/mol |
IUPAC-Name |
4-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]benzoic acid |
InChI |
InChI=1S/C31H45NO5/c1-18(4-11-27(35)32-21-7-5-19(6-8-21)29(36)37)23-9-10-24-28-25(13-15-31(23,24)3)30(2)14-12-22(33)16-20(30)17-26(28)34/h5-8,18,20,22-26,28,33-34H,4,9-17H2,1-3H3,(H,32,35)(H,36,37)/t18-,20+,22-,23-,24+,25+,26+,28+,30+,31-/m1/s1 |
InChI-Schlüssel |
XTAJJBNJCJLSMK-QTPUZMQVSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)NC1=CC=C(C=C1)C(=O)O)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C |
SMILES |
CC(CCC(=O)NC1=CC=C(C=C1)C(=O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C |
Kanonische SMILES |
CC(CCC(=O)NC1=CC=C(C=C1)C(=O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C |
Synonyme |
PABA-UDCA PABA-ursodeoxycholic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



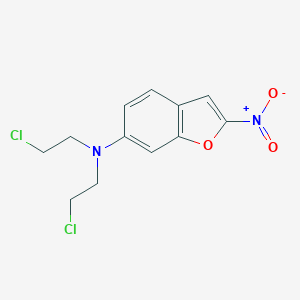

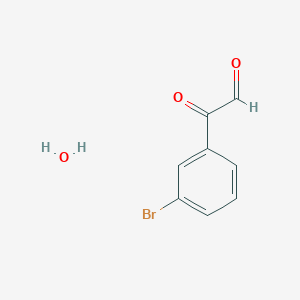
![N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide](/img/structure/B10233.png)
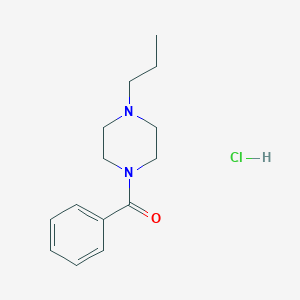
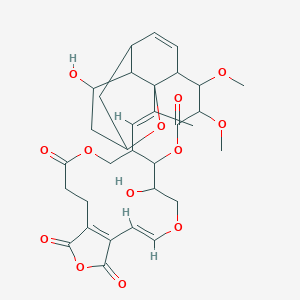
![[2-[(3S,5S,8R,9S,10R,13R,14S,17S)-3-acetyloxy-10-(acetyloxymethyl)-5,14-dihydroxy-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-iodoacetate](/img/structure/B10237.png)
